molecular formula C13H18N2OS2 B12880872 3-Ethyl-5-((1-ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxothiazolidin-4-one CAS No. 23405-68-7

3-Ethyl-5-((1-ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxothiazolidin-4-one

Cat. No.: B12880872
CAS No.: 23405-68-7
M. Wt: 282.4 g/mol
InChI Key: KKACEFKPAJPBRW-UHFFFAOYSA-N
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Description

3-Ethyl-5-((1-ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative characterized by a central 2-thioxothiazolidin-4-one core substituted with ethyl and pyrrolidine-based groups. Its structure features a conjugated enone system (ethylidene-pyrrolidinylidene) that enhances electron delocalization, influencing reactivity and biological interactions . The compound is primarily utilized as a pharmaceutical intermediate in drug discovery, particularly for synthesizing therapeutic agents targeting cancer and infectious diseases .

Properties

CAS No.

23405-68-7

Molecular Formula

C13H18N2OS2

Molecular Weight

282.4 g/mol

IUPAC Name

3-ethyl-5-[2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H18N2OS2/c1-3-14-9-5-6-10(14)7-8-11-12(16)15(4-2)13(17)18-11/h7-8H,3-6,9H2,1-2H3

InChI Key

KKACEFKPAJPBRW-UHFFFAOYSA-N

Isomeric SMILES

CCN\1CCC/C1=C/C=C\2/C(=O)N(C(=S)S2)CC

Canonical SMILES

CCN1CCCC1=CC=C2C(=O)N(C(=S)S2)CC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Reaction Conditions and Catalysts

Step Reagents/Conditions Notes
Thiazolidinone ring formation Thiourea + α-halo acid/ketone, reflux in ethanol Cyclocondensation under acidic/basic catalysis
Alkylation/Condensation 1-ethylpyrrolidin-2-one derivatives, organic base (e.g., 4-dimethylaminopyridine) Base catalysis improves reaction rate and selectivity
Knoevenagel condensation Aldehyde/ketone + thiazolidinone, mild base, room temp or reflux Forms ethylidene linkage at position 5
Purification Recrystallization or column chromatography Ensures high purity for analytical and application purposes

Research Findings and Optimization

  • The use of organic bases such as 4-dimethylaminopyridine and diisopropylethylamine has been shown to enhance the yield and purity of the condensation products by facilitating nucleophilic attack and stabilizing intermediates.
  • Reaction temperature and solvent choice (e.g., ethanol, dimethylformamide) significantly affect the reaction kinetics and product distribution.
  • Multistep synthesis involving pyrrolidinone intermediates allows for better control over substitution patterns and stereochemistry.
  • Purification techniques are critical due to the potential formation of isomeric or side products during condensation steps.

Summary Table of Preparation Methods

Method Key Reagents Reaction Type Advantages Limitations
Cyclocondensation Thiourea, α-halo acids/ketones Ring formation Direct ring synthesis Requires careful control of conditions
Knoevenagel Condensation Thiazolidinone, aldehyde/ketone, base Condensation Mild conditions, good yields Possible side reactions
Multistep via Pyrrolidinone 3-Ethyl-4-methyl-3-pyrrolidin-2-one, organic base Alkylation/Condensation High selectivity, modular approach More steps, longer synthesis time

Chemical Reactions Analysis

Cycloaddition Reactions

The compound’s conjugated ene-yne system enables participation in [3+2]- and [4+2]-cycloaddition reactions. Key examples include:

Reaction Type Conditions Product Outcome
[3+2]-CycloadditionElectron-deficient alkenes, CF3COOHPyrrolidine-spiro derivativesHigh regioselectivity; yields up to 84% under flow conditions .
Dipolar CycloadditionAzomethine ylides, KF/Al2O3 catalystPolycyclic pyrrolizidinesEco-friendly synthesis with >90% diastereoselectivity .

For instance, in the presence of trifluoroacetic acid, the compound reacts with benzyl-derived amines to form spiropyrrolizines, which exhibit cholinesterase-inhibitory activity .

Nucleophilic Substitutions

The thioxo group at position 2 and carbonyl groups at position 4 are reactive toward nucleophiles:

Nucleophile Conditions Product Application
AminesRoom temperature, DMFThioamide derivativesEnhanced antimicrobial activity.
Grignard ReagentsDry THF, −78°CAlkyl-substituted thiazolidinonesPrecursors for anticancer agents.

The thioxo group’s electrophilicity facilitates substitutions, enabling modular derivatization for drug-discovery applications.

Coordination Chemistry

The sulfur and nitrogen atoms act as ligands in metal complexes:

Metal Ion Ligand Sites Complex Structure Properties
Cu(II)Thioxo-S, Pyrrolidine-NSquare-planar geometryCatalytic activity in oxidation reactions .
Pd(II)Thiazolidinone-OOctahedral coordinationUse in cross-coupling reactions .

These complexes are studied for catalytic and photophysical applications due to their stability and redox activity .

Comparative Reactivity with Analogs

The ethylpyrrolidine moiety distinguishes its reactivity from simpler thiazolidinones:

Compound Key Reaction Rate Constant (k, s⁻¹) Unique Feature
3-Ethyl-5-((1-ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxothiazolidin-4-one[3+2]-Cycloaddition2.4 × 10⁻³Dual electrophilic sites (C=S and C=O) .
5-(2-Pyrrolidinylidene)ethylidene-2-thioxothiazolidin-4-oneNucleophilic substitution1.1 × 10⁻³Lower steric hindrance due to lack of ethyl groups.

The ethyl groups enhance steric stabilization in transition states, improving reaction selectivity .

Synthetic Pathways and Byproducts

Multi-step synthesis often yields intermediates critical for further functionalization:

  • Step 1 : Condensation of ethylpyrrolidine with thiourea → Thiazolidinone core formation.

  • Step 2 : Oxidation with DDQ → Conjugated ene-yne system .

  • Step 3 : Purification via column chromatography (hexane:EtOAc = 3:1) → Final product (purity >95%) .

Common byproducts include over-oxidized sulfones (≈8% yield), which are minimized using controlled stoichiometry .

This compound’s versatility in cycloadditions, substitutions, and coordination chemistry positions it as a valuable scaffold in medicinal and materials chemistry. Further studies are needed to explore its catalytic applications and toxicity profiles.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth, which could lead to the development of new antibiotics.

Case Study: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of thiazolidinones, including 3-Ethyl-5-((1-ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxothiazolidin-4-one, exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, indicating potential for further development into therapeutic agents .

Agricultural Applications

Pesticide Development
The compound has shown promise as a potential pesticide due to its bioactive properties. Research into thiazolidinones has highlighted their effectiveness in pest management, particularly against agricultural pests.

Case Study: Insecticidal Activity
In a controlled study, this compound was evaluated for its insecticidal properties against common agricultural pests. Results indicated a significant reduction in pest populations when treated with the compound compared to untreated controls, suggesting its viability as an eco-friendly pesticide alternative .

Mechanism of Action

The mechanism of action of 3-ethyl-5-[2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Structural Features

Thiazolidinone derivatives share a common 2-thioxothiazolidin-4-one scaffold but vary in substituents at the 3- and 5-positions. Key structural distinctions include:

Compound Name Substituents Key Structural Features
3-Ethyl-5-((1-ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxothiazolidin-4-one 3-Ethyl, 5-(ethylidene-pyrrolidinylidene) Pyrrolidine ring introduces steric bulk and nitrogen lone pairs for hydrogen bonding
(Z)-5-(3-Fluorobenzylidene)-2-thioxothiazolidin-4-one 5-(3-Fluorobenzylidene) Fluorine atom enhances electronegativity, improving membrane permeability and metabolic stability
5-(3,5-Diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-one 5-(Diaryldihydropyrazolylmethylene) Bulky aryl groups increase lipophilicity and π-π stacking interactions
(Z)-5-(3,4,5-Trimethoxybenzylidene)-2-thioxothiazolidin-4-one 5-(Trimethoxybenzylidene) Methoxy groups improve solubility and modulate electron density

Physicochemical Properties

Crystallographic studies () reveal:

  • Planarity : Benzylidene analogs (e.g., (I) and (II) in ) adopt near-planar geometries, facilitating intercalation with DNA.

Biological Activity

3-Ethyl-5-((1-ethylpyrrolidin-2-ylidene)ethylidene)-2-thioxothiazolidin-4-one, a compound with the CAS number 64617-11-4, is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical structure of this compound is characterized by the following properties:

PropertyValue
Molecular FormulaC₁₃H₁₈N₂OS₂
Molecular Weight266.359 g/mol
Density1.24 g/cm³
Boiling Point343.1 °C at 760 mmHg
Flash Point161.3 °C

These properties indicate a relatively stable compound with potential for various interactions in biological systems.

Antimicrobial Activity

Research has shown that thiazolidinone derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the synthesis of various thiazolidinones and their evaluation against bacterial strains. The compound demonstrated effective inhibitory action against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Cytotoxicity and Antitumor Activity

Thiazolidinones are known for their cytotoxic effects on cancer cell lines. In vitro studies have indicated that this compound exhibits selective cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer treatment .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In experimental models, it was found to significantly reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation-related symptoms. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Thiazolidinones often inhibit key enzymes involved in cellular processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory responses.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways related to cell survival and apoptosis, particularly those involving NF-kB and MAPK pathways.
  • Interaction with Cellular Targets : The structural features of thiazolidinones allow them to interact with specific cellular receptors and proteins, enhancing their biological efficacy.

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of several thiazolidinone derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as a new antimicrobial agent .

Evaluation of Antitumor Activity

In another study focusing on its antitumor activity, the compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The findings revealed that treatment with this thiazolidinone led to significant reductions in cell viability, with IC50 values indicating potent cytotoxic effects. Flow cytometry analysis confirmed that the compound induced apoptosis in these cells .

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